(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluoro-2,3,3-trimethylbutanal.
Reduction: The aldehyde group in the precursor is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The resulting product is purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized for yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are used under acidic conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutanal or 4,4,4-trifluoro-2,3,3-trimethylbutanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Different alcohol derivatives based on the extent of reduction.
Scientific Research Applications
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2,3,3-trimethylbutanal
- 4,4,4-Trifluoro-2,3,3-trimethylbutanone
- 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
Comparison: (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.